molecular formula C21H17BrFN3 B11438096 2-(5-bromo-2-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(5-bromo-2-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11438096
M. Wt: 410.3 g/mol
InChI Key: JKVOCUVOFIXKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromo-2-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-amino-N-heterocycles with aryl ketones in the presence of dimethyl sulfoxide as a methylene donor. This reaction is often catalyzed by potassium persulfate and iodine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using metal-free oxidation strategies.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: Halogen substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Metal-free oxidation can be achieved using oxidizing agents like hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(5-bromo-2-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromo-2-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine scaffold. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H17BrFN3

Molecular Weight

410.3 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H17BrFN3/c1-13-9-10-26-19(11-13)25-20(16-12-15(22)7-8-17(16)23)21(26)24-18-6-4-3-5-14(18)2/h3-12,24H,1-2H3

InChI Key

JKVOCUVOFIXKNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=C(C=CC(=C4)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.